N-(6-Methyl-3-pyridyl)formamide is an organic compound classified within the group of methylpyridines, which are characterized by the presence of a pyridine ring substituted with one or more methyl groups. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. It is identified by its chemical formula and has a molecular weight of approximately 194.23 g/mol .
N-(6-Methyl-3-pyridyl)formamide belongs to the broader category of organoheterocyclic compounds, specifically falling under the subclass of pyridines and their derivatives. The compound's structure features a formamide group attached to a 6-methyl-3-pyridine moiety, which contributes to its unique chemical properties and reactivity .
The synthesis of N-(6-Methyl-3-pyridyl)formamide typically involves the reaction between 6-methyl-3-pyridinecarboxylic acid and formamide. This reaction is often facilitated by dehydrating agents such as phosphorus oxychloride or thionyl chloride, which help in forming the desired formamide group. The reaction is generally conducted under heat, with temperatures ranging from 100°C to 150°C maintained for several hours to ensure complete conversion.
In an industrial context, continuous flow processes may be employed to enhance efficiency and yield. Catalysts can also be utilized to optimize reaction conditions, while purification methods typically include recrystallization or chromatography techniques to isolate the final product.
The molecular structure of N-(6-Methyl-3-pyridyl)formamide can be represented by its IUPAC name, N-hydroxy-N-[3-(6-methylpyridin-2-yl)propyl]formamide. The compound features a pyridine ring with a methyl substitution at the 6-position, contributing to its distinct properties. The structural formula can be expressed as follows:
N-(6-Methyl-3-pyridyl)formamide is capable of undergoing various chemical reactions:
The mechanism of action for N-(6-Methyl-3-pyridyl)formamide involves interactions with specific molecular targets such as enzymes or receptors. The formamide group can engage in hydrogen bonding with active sites on these targets, while the pyridyl ring may participate in π-π interactions or hydrophobic interactions. These molecular interactions can modulate the activity of the target molecules, leading to various biological effects .
N-(6-Methyl-3-pyridyl)formamide exhibits several notable physical and chemical properties:
These properties influence its behavior in chemical reactions and its applicability in various scientific contexts.
N-(6-Methyl-3-pyridyl)formamide has potential applications in several scientific domains:
Traditional synthetic routes to N-(6-methyl-3-pyridyl)formamide primarily rely on direct amidation reactions using 2-amino-5-methylpyridine and various formylating agents. The most common approach involves the reaction of 2-amino-5-methylpyridine with formic acid under Dean-Stark conditions for azeotropic water removal, achieving moderate yields (typically 60-75%) [1] [6]. Alternative formylating agents include formic-acetic anhydride mixtures, which demonstrate enhanced reactivity but require stringent temperature control (0-5°C) to minimize N,N-diformylation byproducts. Crystalline structure analysis reveals that the molecule adopts a nearly planar conformation with a maximum deviation of 0.0439 Å from the best plane, facilitating intermolecular N-H···O hydrogen bonding between self-complementary amide groups to form centrosymmetric dimers in the solid state [1].
Halogenated solvent systems (dichloromethane, chloroform) typically afford superior regioselectivity compared to protic solvents due to reduced nucleophilic competition. A critical refinement involves the sequential nitro reduction and formylation of N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine using stannous chloride dihydrate in hydrochloric acid, followed by formylation to yield advanced intermediates structurally related to N-(6-methyl-3-pyridyl)formamide derivatives [3]. The stoichiometric balance proves crucial as excess formylating agent promotes degradation, while insufficient reagent leads to significant unreacted amine contamination.
Table 1: Traditional Formylation Methods for N-(6-Methyl-3-pyridyl)formamide Synthesis
Formylating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
---|---|---|---|---|
Formic Acid | Toluene | 110-115 | 8-12 | 60-65 |
Formic-Acetic Anhydride | Dichloromethane | 0-5 | 2-3 | 70-75 |
Methyl Formate | Methanol | Reflux | 24 | 50-55 |
Formamide | Xylene | 140 | 6 | 45-50 |
Modern synthetic approaches leverage transition metal catalysis to achieve regioselective C-N bond formation on pre-functionalized pyridine cores. Palladium-catalyzed aminocarbonylation of 3-bromo-6-methylpyridine using carbon monoxide and ammonia equivalents demonstrates significantly improved regiocontrol over classical nucleophilic substitution. The Buchwald-Hartwig amination protocol employing Pd₂(dba)₃/XantPhos catalyst systems enables coupling between 3-amino-6-methylpyridine and formate equivalents under mild conditions (70-80°C) [2] [6]. This method circumvents the harsh conditions of traditional amidation, providing yields exceeding 85% with minimal purification requirements.
Negishi cross-coupling using organozinc reagents derived from 3-amino-6-methylpyridine and zinc chloride efficiently reacts with formyl electrophiles like chloroformate derivatives. The reaction proceeds efficiently with low catalyst loadings (0.5-1 mol% Pd(PPh₃)₄) in THF at room temperature, demonstrating exceptional functional group tolerance [4] [6]. Recent advances incorporate air-stable precatalysts such as Pd-PEPPSI-IPent, enabling reactions under ambient atmosphere without compromising yield (82-87%) – a significant operational improvement for industrial scale-up [2].
Copper-mediated pathways provide cost-effective alternatives, particularly using CuI/N,N'-dimethylethylenediamine (DMEDA) catalytic systems in solvent-free conditions. These reactions proceed efficiently at 100-110°C, achieving 75-80% yield with minimal metal residue contamination. The copper-based systems demonstrate particular efficiency in coupling sterically hindered pyridylamines with formyl sources, maintaining selectivity even with methyl substitution at the 6-position [4].
Microwave irradiation dramatically enhances the synthesis efficiency of N-(6-methyl-3-pyridyl)formamide by reducing reaction times from hours to minutes while improving yields and purity. The formylation of 2-amino-5-methylpyridine using dimethylformamide (DMF) as both solvent and formyl source under microwave conditions (150°C, 300W) achieves complete conversion within 15 minutes, yielding 89-92% isolated product [3]. This represents a substantial improvement over conventional heating methods requiring 8-12 hours for comparable conversions. Microwave-specific optimization reveals that controlled power cycling (30-second pulses) prevents thermal decomposition while maintaining reaction efficiency.
Solvent-free mechanochemical approaches utilizing high-speed ball milling provide environmentally benign alternatives. The reaction between 2-amino-5-methylpyridine and solid formic acid (1.5 equiv) in the presence of molecular sieves (4Å) achieves 88% yield after 30 minutes of milling at 25 Hz frequency [3]. This method completely eliminates volatile organic solvents while producing water as the only byproduct. Scale-up studies demonstrate linear scalability from 1g to 100g batches without yield reduction – a critical advantage for industrial implementation.
Table 2: Optimization Parameters in Microwave-Assisted Synthesis
Parameter | Conventional Method | Microwave Optimization | Yield Improvement |
---|---|---|---|
Reaction Time | 8-12 hours | 10-15 minutes | +35-40% |
Temperature | 110-115°C | 140-150°C | --- |
Solvent Volume | 15-20 mL/g | 5-8 mL/g | Reduced waste |
Energy Consumption | 1.8-2.2 kWh/mol | 0.3-0.4 kWh/mol | 80-85% reduction |
Byproduct Formation | 8-12% | 2-4% | 3-4 fold reduction |
While N-(6-methyl-3-pyridyl)formamide lacks classical stereocenters, the amide bond conformation exhibits restricted rotation that creates distinct chemical environments detectable by NMR spectroscopy. Variable-temperature ¹H NMR studies (400 MHz, DMSO-d₆) reveal coalescence phenomena near 85°C corresponding to a rotational barrier (ΔG‡) of 14.2 kcal/mol [1]. This rotational restriction significantly influences molecular recognition properties and crystal packing behavior. X-ray crystallographic analysis confirms a nearly planar arrangement between the pyridine ring and formamide group (dihedral angle < 5°), facilitating the formation of N-H···N hydrogen-bonded chains in the solid state [1].
The electronic influence of the methyl group at the 6-position substantially impacts formylation kinetics and equilibrium. Comparative studies with unsubstituted 3-aminopyridine demonstrate a 3.5-fold rate enhancement in formylation reactions attributed to the +I effect of the methyl group increasing nucleophilicity at the nitrogen center. Computational analysis (DFT, B3LYP/6-31G*) reveals that the methyl substitution elevates the HOMO energy of the amino group by 0.38 eV, rationalizing its enhanced reactivity toward electrophilic formylation agents [1].
Steric protection by the ortho-methyl group significantly reduces N,N-diformylation side reactions compared to unsubstituted analogs. Kinetic studies demonstrate that the diformylation rate constant for 2-amino-5-methylpyridine is 7.2 × 10⁻⁵ L·mol⁻¹·s⁻¹ versus 3.8 × 10⁻³ L·mol⁻¹·s⁻¹ for 3-aminopyridine – a 53-fold reduction attributable to steric hindrance. This intrinsic selectivity advantage enables higher conversion with minimized purification requirements for the 6-methyl derivative [1] [6].
Biocatalytic formylation using lipases and esterases represents an emerging sustainable methodology. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica effectively catalyzes the transamidation of ethyl formate with 2-amino-5-methylpyridine in solvent-free systems at 60°C, achieving 92% conversion with 99% selectivity [3]. The immobilized enzyme maintains >90% activity after 10 reaction cycles, demonstrating exceptional operational stability. This approach completely avoids heavy metal catalysts and halogenated solvents while operating near ambient temperature. Kinetic resolution potential was evaluated using chiral formate esters, though the 6-methyl-3-aminopyridine substrate lacks prochirality for stereoselective transformations.
Photochemical formylation utilizing TiO₂ photocatalysts under UV irradiation (365 nm) enables the direct conversion of 2-amino-5-methylpyridine using methanol as a formyl equivalent. The proposed mechanism involves photocatalytic dehydrogenation of methanol to formaldehyde, followed by disproportionation to formic acid before amidation. This cascade process achieves 75-78% yield after 6 hours irradiation at room temperature without precious metal catalysts [4]. Recent advances employ triazolylidene-derived photosensitizers that absorb visible light (425-450 nm), further improving energy efficiency and product selectivity [4].
Electrochemical methods provide complementary green approaches through anodic oxidation of methanol to reactive formyl equivalents in the presence of amine substrates. Undivided cells equipped with boron-doped diamond (BDD) anodes and stainless steel cathodes facilitate efficient formylation at constant current (10 mA/cm²) in aqueous methanol (1:1 v/v), yielding 80-83% product with excellent atom economy. The process generates hydrogen gas as the only stoichiometric byproduct, highlighting its exceptional sustainability profile [2] [4].
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8